3-(2-iodophenyl)propanoic Acid
Overview
Description
3-(2-Iodophenyl)propanoic Acid: is an organic compound with the molecular formula C₉H₉IO₂ It is a derivative of propanoic acid where an iodine atom is substituted at the ortho position of the phenyl ring
Scientific Research Applications
3-(2-Iodophenyl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodophenyl)propanoic Acid typically involves the iodination of a precursor compound such as phenylpropanoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenyl ring in the presence of an oxidizing agent like hydrogen peroxide or nitric acid. The reaction is usually carried out in an organic solvent such as acetic acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodophenyl)propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted phenylpropanoic acids.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)propanoic Acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(2-Bromophenyl)propanoic Acid
- 4-(p-Iodophenyl)butyric Acid
- 2-Iodobenzenepropanoic Acid
Comparison: 3-(2-Iodophenyl)propanoic Acid is unique due to the presence of the iodine atom at the ortho position, which can significantly influence its chemical reactivity and biological interactions compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different steric and electronic effects, making this compound distinct in its behavior and applications.
Properties
IUPAC Name |
3-(2-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJTZKMVSQVKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371515 | |
Record name | 3-(2-iodophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96606-95-0 | |
Record name | 3-(2-iodophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96606-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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